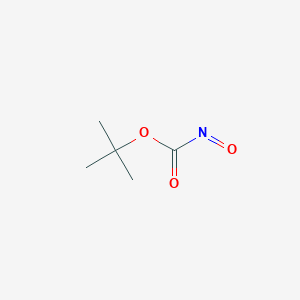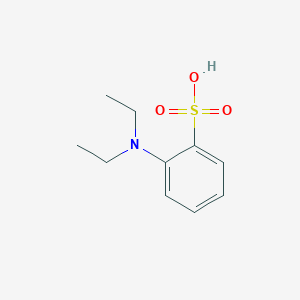
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a colorless liquid known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane typically involves the reaction of trimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)3SiCl+(CH3)2CHOH→(CH3)3SiOCH(CH3)2+HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation ensures the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and compatibility between different materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane involves the interaction of its silicon-oxygen-silicon (Si-O-Si) bonds with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane networks.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Triethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane: Similar in structure but with ethoxy groups instead of methoxy groups.
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane: Contains two methoxy groups and four methyl groups.
1,1,1-Triethyl-3,3,3-trimethyldisiloxane: Contains ethyl groups instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is unique due to its specific combination of methoxy and isopropyl groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
141192-68-9 |
|---|---|
Fórmula molecular |
C8H22O3Si2 |
Peso molecular |
222.43 g/mol |
Nombre IUPAC |
dimethoxy-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-8(2)13(9-3,10-4)11-12(5,6)7/h8H,1-7H3 |
Clave InChI |
VXNHXADQZGGHMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](OC)(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


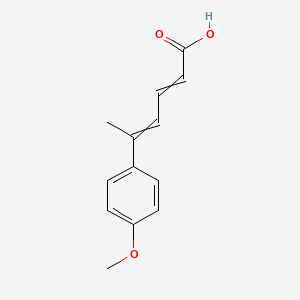
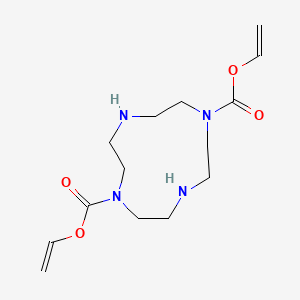
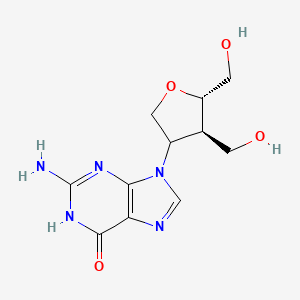
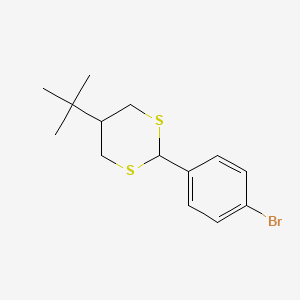
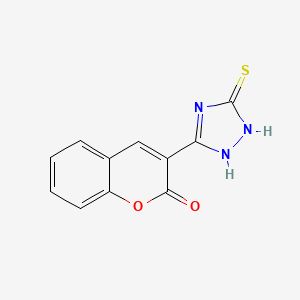

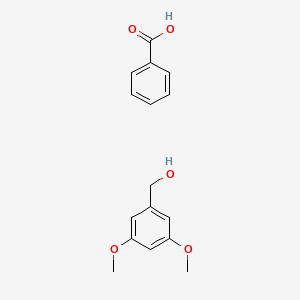
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
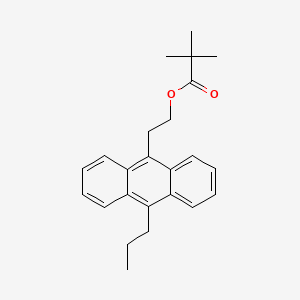
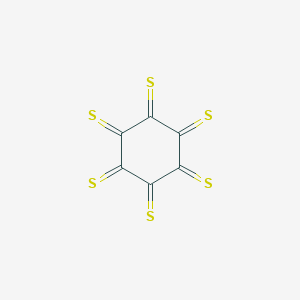
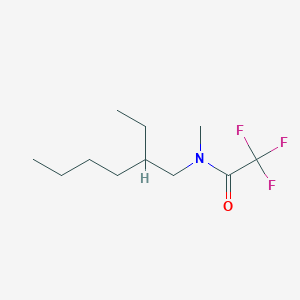
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
